molecular formula C13H12N2O2 B7942543 Phenyl (2-methylpyridin-4-yl)carbamate

Phenyl (2-methylpyridin-4-yl)carbamate

Cat. No.: B7942543
M. Wt: 228.25 g/mol
InChI Key: GLQFXJNXGPELMC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Phenyl (2-methylpyridin-4-yl)carbamate (CAS 1485966-60-6) is a chemical compound of significant interest in medicinal chemistry and neuroscience research, particularly in the study of nicotinic acetylcholine receptors (nAChRs). This receptor family is critically involved in a wide array of physiological and pathophysiological processes related to cognition, learning, and various neurodegenerative disorders . Structurally classified as a phenylcarbamate derivative, this compound belongs to a class known to exhibit a broad pharmacological spectrum and interact with neuronal nAChRs . Research into phenylcarbamate derivatives has demonstrated their potential as ligands for different nAChR subtypes, with structural variations significantly influencing receptor subtype selectivity . Compounds with this core structure are investigated for their potential as selective inhibitors for targets such as butyrylcholinesterase (BChE), an enzyme that plays an increasingly important role in the pathology of neurological conditions like Alzheimer's disease . Researchers will find this product as a solid, with a molecular formula of C13H12N2O2 and a molecular weight of 228.25 g/mol . For optimal stability and long-term storage, it is recommended that the product be kept sealed in a dry environment at 2-8 °C . Please Note: This product is strictly for research purposes and is classified as "For Research Use Only." It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use.

Properties

IUPAC Name

phenyl N-(2-methylpyridin-4-yl)carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N2O2/c1-10-9-11(7-8-14-10)15-13(16)17-12-5-3-2-4-6-12/h2-9H,1H3,(H,14,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLQFXJNXGPELMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CC(=C1)NC(=O)OC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Method A: Direct Coupling Using Phenyl Chloroformate

Reagents :

  • 2-Methylpyridin-4-amine

  • Phenyl chloroformate

  • Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)

Procedure :

  • Base Activation : 2-Methylpyridin-4-amine (1.0 equiv) is dissolved in anhydrous DCM or DMF under inert atmosphere. TEA (1.2 equiv) is added to deprotonate the amine.

  • Chloroformate Addition : Phenyl chloroformate (1.1 equiv) is added dropwise at 0°C, and the mixture is stirred at room temperature for 12–16 hours.

  • Work-Up : The reaction is quenched with water, extracted with ethyl acetate, and washed with brine. The organic layer is dried over Na₂SO₄ and concentrated.

  • Purification : The crude product is purified via silica gel chromatography using ethyl acetate/petroleum ether (3:7 v/v) to yield this compound as a white solid.

Key Observations :

  • Excess base ensures complete deprotonation of the amine, minimizing side reactions.

  • Prolonged reaction times (>12 hours) improve yields but risk hydrolysis of the carbamate under acidic conditions.

Method B: Carbodiimide-Mediated Coupling

Reagents :

  • 2-Methylpyridin-4-amine

  • Phenyl chloroformate

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI)

  • Hydroxybenzotriazole (HOBt)

  • DMF

Procedure :

  • Activation of Chloroformate : EDCI (1.2 equiv) and HOBt (1.2 equiv) are added to a solution of phenyl chloroformate in DMF at 0°C. The mixture is stirred for 30 minutes.

  • Amine Coupling : 2-Methylpyridin-4-amine (1.0 equiv) is added, followed by DIPEA (2.0 equiv). The reaction is stirred at room temperature for 16 hours.

  • Work-Up and Purification : Identical to Method A.

Advantages :

  • EDCI/HOBt suppresses racemization and enhances coupling efficiency.

  • Yields typically exceed 80% with high purity (>95%).

Optimization of Reaction Conditions

Solvent Selection

  • Polar Aprotic Solvents : DMF is preferred over DCM due to better solubility of intermediates.

  • Temperature : Reactions proceed efficiently at room temperature; elevated temperatures risk decomposition.

Base Compatibility

  • Triethylamine : Cost-effective but may form insoluble salts with HCl.

  • DIPEA : Superior solubility in DMF, reducing side-product formation.

Analytical Characterization

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (400 MHz, CDCl₃) : δ 8.35 (d, J = 5.2 Hz, 1H, pyridine-H), 7.45–7.25 (m, 5H, phenyl-H), 2.55 (s, 3H, CH₃).

  • ¹³C NMR : δ 155.2 (C=O), 149.8 (pyridine-C), 121.4–129.7 (phenyl-C), 25.1 (CH₃).

High-Performance Liquid Chromatography (HPLC)

  • Purity : >98% (C18 column, acetonitrile/water gradient, 254 nm).

  • Retention Time : 6.8 minutes.

Comparative Analysis of Synthetic Routes

Parameter Method A Method B
Yield (%)72–7882–88
Reaction Time (h)12–1616–18
Purity (%)92–9595–98
ScalabilityModerateHigh

Method B offers superior yield and purity, making it preferable for industrial applications despite longer reaction times.

Challenges and Mitigation Strategies

  • Hydrolysis of Carbamate : Moisture-sensitive intermediates require anhydrous conditions. Molecular sieves (4Å) are added to the reaction mixture.

  • By-Product Formation : Unreacted phenyl chloroformate is removed via aqueous washes (5% NaHCO₃).

Applications in Drug Discovery

This compound serves as a key intermediate in:

  • NAMPT Inhibitors : For cancer therapy (e.g., WO2014111871A1).

  • Vanilloid Receptor Modulators : For pain management (e.g., EP3224252B1) .

Chemical Reactions Analysis

Types of Reactions

Phenyl (2-methylpyridin-4-yl)carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce amines. Substitution reactions can lead to various substituted derivatives of the original compound .

Scientific Research Applications

Phenyl (2-methylpyridin-4-yl)carbamate has several scientific research applications:

Mechanism of Action

The mechanism of action of phenyl (2-methylpyridin-4-yl)carbamate involves its interaction with specific molecular targets. The carbamate group can form hydrogen bonds and other interactions with enzymes or receptors, modulating their activity. The phenyl and pyridinyl groups contribute to the compound’s binding affinity and specificity . The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Carbamates

The following table compares key properties of phenyl (2-methylpyridin-4-yl)carbamate with structurally related carbamates, based on substituent variations and available experimental

Compound Substituents Molecular Weight (g/mol) Lipophilicity (log k) Melting Point (°C) Key References
This compound 2-methylpyridin-4-yl ~244 (estimated*) N/A N/A Inferred
Phenyl (2-chloro-4-hydroxyphenyl)carbamate 2-Cl, 4-OH on phenyl 280.7 N/A N/A
Phenyl N-(4-nitrophenyl)carbamate 4-NO₂ on phenyl 272.2 Higher log k (polar NO₂) 268–287
4-Chloro-2-{[(3-chlorophenyl)amino]carbonyl}phenyl alkyl carbamates 3-Cl, alkyl chains 466–545 Variable (alkyl-dependent) 268–287

*Molecular weight estimated based on formula C₁₃H₁₂N₂O₂.

Key Structural and Functional Differences:

Substituent Effects on Lipophilicity: The 2-methylpyridin-4-yl group introduces a heteroaromatic ring with moderate polarity, likely reducing lipophilicity compared to halogenated analogs like phenyl (2-chloro-4-hydroxyphenyl)carbamate . Nitro-substituted carbamates (e.g., phenyl N-(4-nitrophenyl)carbamate) exhibit higher polarity due to the electron-withdrawing NO₂ group, which may enhance solubility in polar solvents but reduce membrane permeability .

Thermal Stability :

  • Alkyl carbamates with chloro substituents (e.g., 4-chloro-2-...phenyl alkyl carbamates) show high melting points (268–287°C), attributed to strong intermolecular hydrogen bonding and halogen interactions . The 2-methylpyridin-4-yl group may lower melting points due to steric hindrance and reduced symmetry.

Hydrogen-Bonding and Crystal Engineering :

  • Carbamates with nitro or hydroxyl groups (e.g., phenyl N-(4-nitrophenyl)carbamate) form robust hydrogen-bonded networks in the solid state, critical for crystal engineering . The pyridinyl group in this compound may instead engage in π-π stacking or weak C–H···N interactions, altering packing efficiency .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Phenyl (2-methylpyridin-4-yl)carbamate, and how can reaction yields be improved?

  • Methodology : The compound can be synthesized via carbamate formation between 2-methylpyridin-4-amine and phenyl chloroformate. Key steps include:

  • Reaction conditions : Use anhydrous solvents (e.g., THF or DCM) under inert atmosphere.
  • Catalysts : Triethylamine (TEA) or DMAP to facilitate nucleophilic substitution .
  • Purification : Column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization from ethanol/water mixtures.
  • Yield optimization : Adjust stoichiometry (1:1.2 molar ratio of amine to chloroformate) and monitor reaction progress via TLC .

Q. What spectroscopic techniques are most reliable for characterizing this compound?

  • Methodology :

  • NMR : 1^1H and 13^{13}C NMR to confirm the carbamate linkage (e.g., NHCOO resonance at δ ~7.5-8.0 ppm for aromatic protons and δ ~150-155 ppm for carbonyl) .
  • FTIR : Carbamate C=O stretch at ~1700 cm1^{-1} and N-H stretch at ~3300 cm1^{-1} .
  • Mass spectrometry : High-resolution ESI-MS to verify molecular ion peaks (e.g., [M+H]+^+ for C13_{13}H11_{11}N2_2O2_2) .

Q. How does the 2-methylpyridinyl group influence the compound’s stability under varying pH conditions?

  • Methodology :

  • Hydrolysis studies : Incubate the compound in buffers (pH 1–13) at 37°C. Monitor degradation via HPLC.
  • Findings : The methyl group on pyridine enhances steric protection of the carbamate linkage, reducing alkaline hydrolysis rates compared to unsubstituted analogs .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in the compound’s hydrogen-bonding network?

  • Methodology :

  • X-ray diffraction : Grow single crystals via slow evaporation (e.g., in methanol).
  • Analysis : SHELX software for structure refinement. Key metrics include R-factor (<5%) and hydrogen-bond geometry (e.g., N-H···O distances ~2.8–3.0 Å) .
  • Challenges : Polymorphism risks require controlled crystallization conditions to avoid mixed phases .

Q. What strategies address contradictory data in pharmacological assays (e.g., conflicting IC50_{50} values across studies)?

  • Methodology :

  • Assay standardization : Use consistent cell lines (e.g., HEK293 for receptor-binding studies) and controls (e.g., carbamoylcholine as a reference ligand).
  • Data normalization : Correct for batch-to-batch variability in compound purity (validate via HPLC >98%) .
  • Statistical analysis : Apply ANOVA to reconcile discrepancies caused by solvent effects (e.g., DMSO vs. aqueous buffers) .

Q. How can structure-activity relationship (SAR) studies guide the design of derivatives with enhanced bioactivity?

  • Methodology :

  • Derivatization : Modify the phenyl ring (e.g., electron-withdrawing groups for increased electrophilicity) or pyridine substituents (e.g., halogens for improved lipophilicity) .
  • Testing : Evaluate inhibitory effects on acetylcholinesterase (AChE) via Ellman’s assay. Compare with parent compound using dose-response curves .
  • Computational modeling : Molecular docking (AutoDock Vina) to predict binding affinities to AChE’s catalytic site .

Q. What experimental approaches validate the compound’s interaction with membrane transporters in pharmacokinetic studies?

  • Methodology :

  • Caco-2 cell assays : Measure apical-to-basolateral permeability to assess intestinal absorption potential.
  • Inhibition studies : Co-administer with transporter inhibitors (e.g., probenecid for OATs) to identify uptake mechanisms .
  • LC-MS/MS quantification : Determine intracellular concentrations to calculate transport efficiency .

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